N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide
Description
N-(5-Bromopyrazin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a brominated pyrazine ring linked to a 4-methylbenzenesulfonamide moiety. Sulfonamides are widely studied for their diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities. The 4-methylbenzenesulfonamide group contributes to structural rigidity and influences solubility and crystal packing through hydrogen bonding.
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-13-10(12)6-14-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYZLFQXQXISAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Key Reagents and Conditions
The synthesis typically requires:
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Primary amine : 5-bromopyrazin-2-amine (nucleophile)
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Electrophile : 4-methylbenzenesulfonyl chloride
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Base : Pyridine or triethylamine (to neutralize HCl byproduct)
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Solvent : Acetone or dichloromethane (DCM)
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Temperature : Room temperature or mild heating (e.g., 0–10°C)
A representative reaction scheme is:
5-bromopyrazin-2-amine + 4-methylbenzenesulfonyl chloride
→ N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide + HCl
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic substitution :
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Attack : The amine group of 5-bromopyrazin-2-amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
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Elimination : HCl is released, forming the sulfonamide bond .
Purification and Characterization
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Purification : Column chromatography or recrystallization to remove unreacted starting materials and byproducts.
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Characterization :
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NMR : Confirms the sulfonamide bond formation (e.g., disappearance of amine protons and appearance of sulfonamide-specific signals).
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Mass Spectrometry : Verifies molecular weight (calculated: C₁₂H₁₀BrN₄O₂S ).
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X-ray Crystallography : May reveal molecular packing patterns, such as π–π interactions or hydrogen bonding, as observed in related sulfonamides .
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Structural Analysis
While direct crystallographic data for this compound are unavailable, related sulfonamides (e.g., N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide ) exhibit:
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Planar geometry in the sulfonamide moiety.
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Intermolecular interactions :
Table 2: Biological Activity of Analogous Compounds
| Compound | Activity | Target | Reference |
|---|---|---|---|
| N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide | Antimicrobial | Mycobacterium tuberculosis | |
| BPU (pyrazine-urea derivative) | Anticancer | MMP-2/MMP-9 inhibition |
This synthesis leverages established nucleophilic substitution chemistry, with structural and biological insights drawn from closely related compounds. Further experimental validation would optimize yields and confirm bioactivity.
Scientific Research Applications
Anticancer Activity
Recent investigations have highlighted the anticancer properties of compounds related to N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide. For instance, derivatives of pyrazine have been evaluated for their efficacy against several cancer cell lines, including colon, hepatocellular, breast, and cervix carcinoma . The mechanism of action often involves the inhibition of specific pathways that are crucial for tumor growth and proliferation.
Case Study: Molecular Docking and Anticancer Evaluation
A study conducted on similar compounds demonstrated promising results in terms of anticancer activity. The molecular docking studies indicated that these compounds effectively bind to target proteins involved in cancer cell proliferation, suggesting a potential pathway for therapeutic development .
Antimicrobial Properties
The compound has also been examined for its antimicrobial activity. Research shows that sulfonamide derivatives exhibit a broad spectrum of activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 3.12 - 50 | Candida albicans, E. coli, S. aureus |
| Other Sulfonamide Derivatives | 5 - 100 | Various bacteria and fungi |
Case Study: Development of Anti-Malarial Agents
Research has focused on synthesizing novel aminopyrazine derivatives with enhanced efficacy against malaria parasites. These studies indicate that structural modifications can lead to improved pharmacological profiles, making them candidates for further clinical evaluation .
Mechanistic Insights and Pharmacological Profiles
The pharmacological profiles of this compound and its analogs suggest multiple mechanisms of action. These may include:
- Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interference with Cell Signaling Pathways : Some studies suggest that these compounds may disrupt signaling pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Core Heterocyclic Rings
- Pyrazine vs. Pyridine : The target compound’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyridine derivatives (one nitrogen), as seen in N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide (). Pyrazine’s electron-deficient nature may enhance reactivity in cross-coupling reactions compared to pyridine.
Substituent Effects
- Halogen Position : Bromine at the pyrazine 5-position (target) vs. pyridine 3-position (N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, ) alters steric and electronic profiles.
- Aromatic Substitutents: The 4-methyl group on the benzenesulfonamide moiety (target) contrasts with methoxy (N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide, ) or amino groups (N-(4-aminophenyl)-4-methylbenzenesulfonamide, ), impacting hydrogen-bonding capacity and solubility.
Dihedral Angles
- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide: 66.87° between pyridine and benzene rings .
- N-(4-Aminophenyl)-4-methylbenzenesulfonamide: 45.86° between sulfonamide-linked benzene rings .
- N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide: 19.4° due to steric effects from the nitro group .
Physicochemical Properties
Melting Points
Chromene-containing derivatives () exhibit higher melting points due to extended π-conjugation and stronger intermolecular forces.
Crystallographic and Hydrogen-Bonding Features
Hydrogen-bonding patterns influence solubility and stability. The target compound’s bromine may facilitate halogen bonding, a feature absent in non-halogenated analogs.
Biological Activity
N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 5-bromopyrazine-2-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in organic solvents like dichloromethane or chloroform under controlled temperatures to optimize yield and purity.
2.1 Antibacterial Properties
The sulfonamide group in this compound is known for its antibacterial properties, functioning as an analogue of para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By mimicking PABA, this compound can inhibit bacterial dihydropteroate synthase, thereby disrupting folate metabolism and exhibiting bactericidal effects .
2.2 Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds derived from the pyrazine structure. For instance, a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat and HeLa cells. The compound effectively inhibited cell proliferation and induced cell cycle arrest in the sub-G1 phase, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Cell Cycle Disruption : It has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Antiangiogenic Effects : Preliminary studies suggest that derivatives can inhibit angiogenesis, which is vital for tumor growth and metastasis .
4. Comparative Analysis with Similar Compounds
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of a derivative similar to this compound using MTT assays across multiple cell lines (Jurkat, HeLa, MCF-7). The results indicated that this compound significantly inhibited cell growth and showed promising binding affinity to matrix metalloproteinases (MMPs), suggesting a dual mechanism involving direct cytotoxicity and inhibition of tumor-associated angiogenesis .
Case Study 2: Inhibition of Bacterial Growth
Research into the antibacterial efficacy revealed that compounds with the sulfonamide moiety exhibit potent activity against Gram-positive bacteria by inhibiting folate synthesis pathways. The structure-function relationship was assessed through various analogues, leading to optimized derivatives with enhanced potency .
6. Conclusion
This compound represents a promising scaffold for developing new therapeutic agents due to its multifaceted biological activities, particularly in antibacterial and anticancer applications. Ongoing research is crucial for further elucidating its mechanisms of action and optimizing its efficacy against various pathogens and cancer types.
Q & A
Q. Q1. What is the standard synthetic route for N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide, and what critical parameters govern its yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazine derivatives can react with 4-methylbenzenesulfonamide precursors in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Key parameters include stoichiometric control of the bromopyrazine moiety, solvent choice, and reaction time. Impurities often arise from incomplete substitution or sulfonamide hydrolysis, necessitating purification via column chromatography or recrystallization.
Advanced Synthesis Optimization
Q. Q2. How can catalytic systems be optimized to enhance regioselectivity in bromopyrazine-sulfonamide coupling reactions?
Palladium or nickel catalysts, such as Pd(PPh₃)₄ or NiCl₂(dppe), can improve regioselectivity in cross-coupling reactions. For instance, ligand choice (e.g., biphenylphosphines) and solvent polarity (e.g., THF vs. DMSO) significantly influence reaction pathways . Microwave-assisted synthesis has also been reported to reduce reaction times while maintaining yields >85% . Post-reaction analysis via HPLC-MS is critical to monitor byproducts like debrominated intermediates.
Basic Structural Characterization
Q. Q3. What spectroscopic and crystallographic techniques are essential for validating the structure of this compound?
- Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm). IR spectroscopy identifies S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the dihedral angle between pyrazine and benzene rings (~66–70°) and hydrogen-bonding motifs (N-H⋯O/S) . SHELXL is commonly used for refinement, with R-factors < 0.05 indicating high accuracy .
Advanced Crystallographic Data Analysis
Q. Q4. How should researchers address discrepancies in crystallographic data, such as anomalous thermal parameters or unresolved electron density?
Contradictions in thermal motion or electron density may arise from disorder or twinning. SHELXL’s TWIN and BASF commands can model twinned datasets, while PART resolves disordered regions . Validation tools like PLATON (ADDSYM) check for missed symmetry, and hydrogen-bonding networks should align with geometric criteria (e.g., D-H⋯A angles > 150°) . For example, in related sulfonamides, N-H⋯O interactions form C(4) chains, which stabilize the lattice .
Intermolecular Interaction Analysis
Q. Q5. What non-covalent interactions dominate the crystal packing of this compound?
The crystal lattice is stabilized by:
- N-H⋯O hydrogen bonds between sulfonamide NH and sulfonyl O atoms (d ≈ 2.8–3.0 Å) .
- C-H⋯π interactions involving pyrazine and toluene rings (centroid distances ~3.5 Å).
- Halogen bonding from the bromine atom to adjacent aromatic systems (Br⋯C distances ~3.4 Å) .
These interactions create a 3D network, as visualized using Mercury software, and contribute to the compound’s melting point and solubility profile.
Biological Relevance and Structure-Activity Relationships (SAR)
Q. Q6. How does the bromopyrazine moiety influence the compound’s potential as a pharmacophore in medicinal chemistry?
The bromine atom enhances electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites). In analogues like TGX221 (a PI3Kβ inhibitor), bromine at the pyrazine 5-position improves binding affinity by ~10-fold compared to non-halogenated derivatives . Computational docking (AutoDock Vina) and MD simulations can predict binding modes, while in vitro assays (e.g., kinase inhibition) validate activity.
Contradictory Data Resolution in Biological Assays
Q. Q7. How can conflicting bioactivity data between batch syntheses be systematically addressed?
- Purity Analysis : Use HPLC-UV/ELS to detect trace impurities (e.g., dehalogenated byproducts).
- Crystallinity : Compare SCXRD data across batches to rule out polymorphic variations affecting solubility .
- Biological Replicates : Conduct dose-response curves (IC₅₀) in triplicate, accounting for cell-line variability. For example, discrepancies in cytotoxicity assays may arise from differing cell-passage numbers or assay endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
